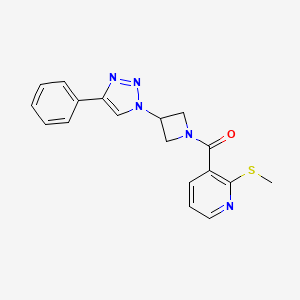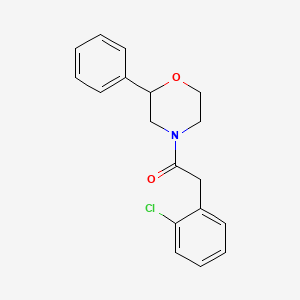
2-(2-Chlorophenyl)-1-(2-phenylmorpholino)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chlorophenyl)-1-(2-phenylmorpholino)ethanone, also known as Ketamine, is a widely used anesthetic drug that is commonly used in both humans and animals. It is a dissociative anesthetic that is known for its rapid onset and short duration of action. Ketamine is also used for its analgesic and sedative properties. In recent years, Ketamine has gained popularity as a potential treatment for depression and other psychiatric disorders.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
Research on heterocyclic compounds, starting with materials like 4-chlorophenol, has shown wide applications in the pharmaceutical industry, particularly for their antimicrobial properties. These compounds, through their synthesis and chemical characterization, have been tested against both gram-positive and gram-negative bacteria, demonstrating potential uses in medicinal and drug research (Wanjari, 2020).
Biotransformation for Drug Synthesis
A study on the biotransformation of chlorophenyl ethanone derivatives for the synthesis of chiral intermediates, such as those used in antifungal agents like Miconazole, underscores the importance of microbial biocatalysis in pharmaceutical synthesis. This research highlights how specific bacterial strains can be utilized for highly enantioselective synthesis, optimizing conditions for better yield and selectivity (Miao et al., 2019).
Environmental and Health Impact Studies
Investigations into the environmental transformations and potential health impacts of chlorophenyl compounds, especially those related to UV filters like BP-1, reveal the formation of novel disinfection by-products during water treatment processes. These studies provide insights into the ecological and health risks associated with chlorophenyl derivatives, emphasizing the need for understanding their behavior in environmental contexts (Sun et al., 2019).
Advanced Materials and Sensing Applications
Research into the synthesis and application of chalcone derivatives, including those with chlorophenyl groups, has been expanded to the development of materials with specific optical properties. These materials find applications in sensors, organic electronics, and as probes for biological systems, illustrating the versatility of chlorophenyl derivatives in creating functional materials (Fang et al., 2019).
Propriétés
IUPAC Name |
2-(2-chlorophenyl)-1-(2-phenylmorpholin-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO2/c19-16-9-5-4-8-15(16)12-18(21)20-10-11-22-17(13-20)14-6-2-1-3-7-14/h1-9,17H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWWLMOQPYAUMGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CC2=CC=CC=C2Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2689827.png)
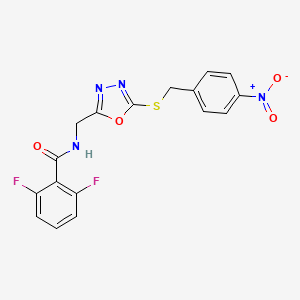
![2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)quinoxaline](/img/structure/B2689830.png)
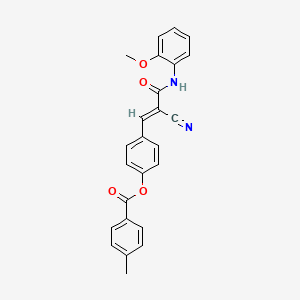
![1-[(2,4-dichlorophenyl)methyl]-6-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2689833.png)


![(2R)-1-[Methyl-[(3-methylthiophen-2-yl)methyl]amino]-3-propan-2-yloxypropan-2-ol](/img/structure/B2689838.png)
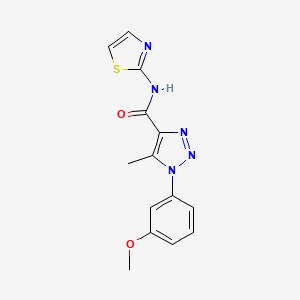
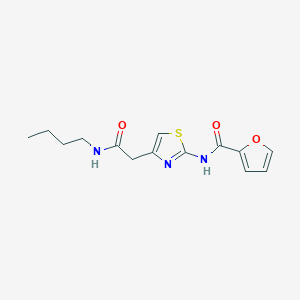
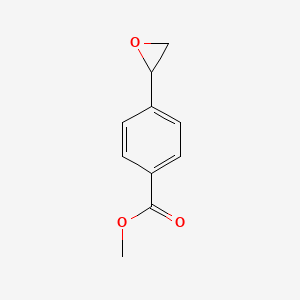
![Methyl 5-([(2-furylmethyl)amino]methyl)-2-furoate hydrochloride](/img/structure/B2689845.png)
